
Nicotinic acid, 6-(2-diethylaminoethoxy)-2,4-dimethyl-, ethyl ester, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nicotinic acid, 6-(2-diethylaminoethoxy)-2,4-dimethyl-, ethyl ester, hydrochloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is known for its unique chemical structure, which includes a nicotinic acid core modified with diethylaminoethoxy and dimethyl groups, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Nicotinic acid, 6-(2-diethylaminoethoxy)-2,4-dimethyl-, ethyl ester, hydrochloride typically involves multiple steps, starting with the preparation of the nicotinic acid derivative. The diethylaminoethoxy group is introduced through a nucleophilic substitution reaction, while the dimethyl groups are added via alkylation reactions. The final step involves esterification with ethyl alcohol and subsequent conversion to the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
Nicotinic acid, 6-(2-diethylaminoethoxy)-2,4-dimethyl-, ethyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The diethylaminoethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
Nicotinic acid, 6-(2-diethylaminoethoxy)-2,4-dimethyl-, ethyl ester, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of Nicotinic acid, 6-(2-diethylaminoethoxy)-2,4-dimethyl-, ethyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. The diethylaminoethoxy group allows it to interact with cellular receptors, potentially modulating signaling pathways and influencing cellular responses. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating neurotransmitter release and receptor activity.
類似化合物との比較
Similar Compounds
Nicotinic acid derivatives: Other compounds with similar nicotinic acid cores but different substituents.
Diethylaminoethoxy compounds: Molecules with the diethylaminoethoxy group but different core structures.
Dimethyl-substituted compounds: Compounds with dimethyl groups but different functional groups.
Uniqueness
Nicotinic acid, 6-(2-diethylaminoethoxy)-2,4-dimethyl-, ethyl ester, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
75348-37-7 |
|---|---|
分子式 |
C16H27ClN2O3 |
分子量 |
330.8 g/mol |
IUPAC名 |
ethyl 6-[2-(diethylamino)ethoxy]-2,4-dimethylpyridine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C16H26N2O3.ClH/c1-6-18(7-2)9-10-21-14-11-12(4)15(13(5)17-14)16(19)20-8-3;/h11H,6-10H2,1-5H3;1H |
InChIキー |
YZFHJRXAUZNALA-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCOC1=NC(=C(C(=C1)C)C(=O)OCC)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



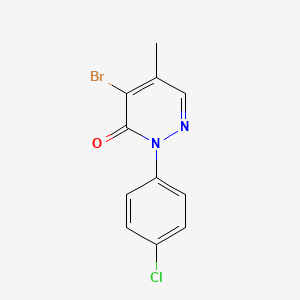
![N,N'-Bis[(3,5-di-tert-butyl-4-hydroxyphenyl)methyl]thiourea](/img/structure/B14457950.png)
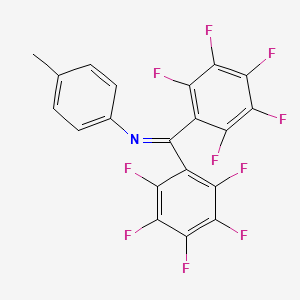
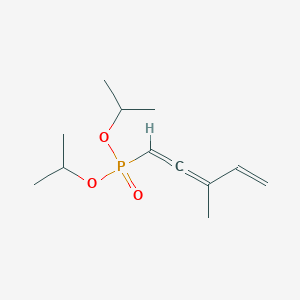

![{[5-(Methylsulfanyl)pentyl]oxy}benzene](/img/structure/B14457972.png)
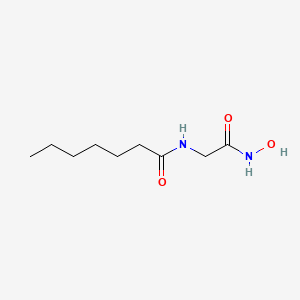
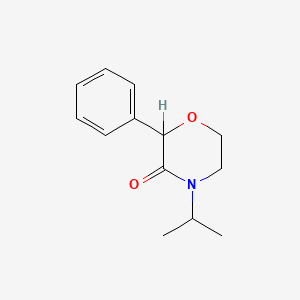
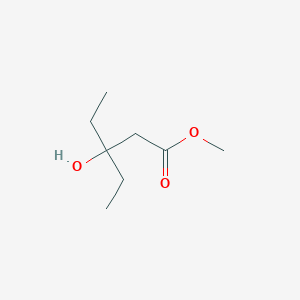
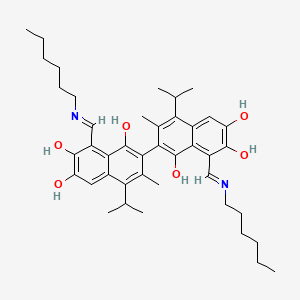
![5-Thiabicyclo[2.1.0]pent-2-ene](/img/structure/B14457992.png)
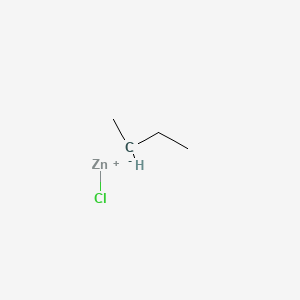
![Prop-1-en-2-yl 3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B14458013.png)
